molecular formula C15H14O4 B12895944 Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- CAS No. 88484-91-7

Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-

Cat. No.: B12895944
CAS No.: 88484-91-7
M. Wt: 258.27 g/mol
InChI Key: MCRCBLKWXUENJT-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its molecular architecture through a hierarchical prioritization of functional groups and substituents. The parent structure is ethanone , a two-carbon ketone ($$ \text{CH}_3\text{CO}- $$), which serves as the principal functional group. The ketone is substituted at the first carbon by a 3-furanyl group, a five-membered aromatic oxygen heterocycle. This furan ring is further modified at the 4-position by a 1,3-benzodioxol-5-yl moiety, a bicyclic structure consisting of a benzene ring fused to a 1,3-dioxole ring. Additionally, the furan ring bears methyl groups at the 2- and 5-positions , completing the substitution pattern.

The IUPAC name is constructed as follows:

  • Ethanone is the root name for the ketone.
  • 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- specifies the substituent on the first carbon of the ethanone.
    • 3-Furanyl indicates the position of the furan ring attachment.
    • 2,5-Dimethyl denotes methyl groups at positions 2 and 5 of the furan.
    • 4-(1,3-benzodioxol-5-yl) describes the benzodioxole substituent at position 4 of the furan.

This systematic approach ensures unambiguous identification of the compound’s structure.

CAS Registry Number and Molecular Formula

The compound is uniquely identified by its CAS Registry Number 88484-91-7 , a universal identifier assigned by the Chemical Abstracts Service (CAS). Its molecular formula , $$ \text{C}{15}\text{H}{14}\text{O}_4 $$, corresponds to a molecular weight of 258.27 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (15 \times 12.01) + (14 \times 1.01) + (4 \times 16.00) = 258.27 \, \text{g/mol}
$$
The formula breakdown confirms the presence of:

  • 15 carbon atoms (including aromatic and ketone carbons),
  • 14 hydrogen atoms (from methyl groups, aromatic systems, and the ketone),
  • 4 oxygen atoms (contributing to the furan, benzodioxole, and ketone functionalities).
Property Value Source
CAS Registry Number 88484-91-7
Molecular Formula $$ \text{C}{15}\text{H}{14}\text{O}_4 $$
Molecular Weight 258.27 g/mol

Structural Synonyms Across Chemical Databases

The compound is cataloged under multiple synonyms in chemical databases, reflecting variations in naming conventions and indexing practices. Key synonyms include:

  • 1-(4-(Benzo[d]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone (emphasizing the benzodioxole and methyl substitutions).
  • 2-Acetyl-5-(5-methylfurfuryl)furan (archaic nomenclature highlighting the acetyl and furfuryl groups).
  • DB-313484 (a proprietary identifier from the DrugBank database).

The SMILES notation for the compound, $$ \text{CC(C1=C(C)OC(C)=C1C2=CC=C(OCO3)C3=C2)=O} $$, encodes its structure as a machine-readable string, while the InChIKey $$ \text{IWESGXIOOGUDHO-UHFFFAOYSA-N} $$ provides a unique hash for database queries.

Synonym Database/Source
1-(4-(Benzo[d]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone BuySellChem
Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- PubChem , Cheman
2-Acetyl-5-(5-methylfurfuryl)furan PubChem

These synonyms facilitate cross-referencing in chemical literature and regulatory documents.

Properties

CAS No.

88484-91-7

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-yl]ethanone

InChI

InChI=1S/C15H14O4/c1-8(16)14-9(2)19-10(3)15(14)11-4-5-12-13(6-11)18-7-17-12/h4-6H,7H2,1-3H3

InChI Key

MCRCBLKWXUENJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Research indicates that Ethanone derivatives exhibit various biological activities. For instance:

  • Antioxidant Activity: Compounds similar to Ethanone have shown significant antioxidant properties, which are crucial in combating oxidative stress-related diseases .
  • Antitumor Effects: Some studies have reported that derivatives of this compound can inhibit cancer cell proliferation. The mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis .

Case Study: Antitumor Activity
A notable study investigated the effect of Ethanone derivatives on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential for development into anticancer agents .

Cosmetic Applications

Ethanone derivatives are also explored in cosmetic formulations due to their beneficial properties for skin health:

  • Moisturizing Agents: The compound's ability to enhance skin hydration makes it a candidate for inclusion in moisturizing creams and lotions.
  • Stabilizers in Formulations: Its chemical stability can help maintain the integrity of cosmetic products over time .

Case Study: Cosmetic Formulation Development
A recent study utilized Ethanone derivatives in formulating a new moisturizer. The formulation demonstrated improved skin hydration and sensory properties compared to traditional formulations, highlighting the compound's potential in cosmetic science .

Material Science

In material science, Ethanone derivatives have been investigated for their potential use in developing new materials with specific properties:

  • Polymer Chemistry: The incorporation of Ethanone into polymer matrices has been studied to enhance mechanical properties and thermal stability.
  • Nanocomposites: Research is ongoing into using Ethanone-based compounds as fillers or modifiers in nanocomposite materials to improve functionality and performance.

Summary and Future Directions

Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- shows promise across various fields due to its unique chemical structure and biological activities. Future research should focus on:

  • Clinical Trials: To evaluate the safety and efficacy of Ethanone derivatives in therapeutic applications.
  • Formulation Studies: Exploring optimal concentrations and combinations with other ingredients in cosmetic products.
  • Material Innovations: Investigating new applications in nanotechnology and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred from structural analogs described in the literature. For instance:

a. Furan Derivatives with Aromatic Substituents

Compounds like 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivatives (e.g., 7b in ) share functional group similarities (e.g., ketones, aromatic rings). However, these compounds differ in their heterocyclic cores (pyrazole and thiophene vs. furan) and substituent patterns. Such differences influence properties like solubility, stability, and reactivity. For example, thiophene-based compounds often exhibit enhanced electronic properties compared to furan derivatives due to sulfur’s polarizability .

b. Benzodioxole-Containing Compounds

The 1,3-benzodioxole moiety is common in natural products (e.g., safrole, myristicin) and synthetic drugs. Compared to simpler benzodioxoles, the integration of this group into a furan scaffold in the target compound may alter metabolic stability or binding affinity in biological systems. For instance, benzodioxole derivatives are known for their cytochrome P450 inhibition, but the furan’s electron-rich nature could modulate this effect .

c. Structural Analogues in Crystallography

discusses the SHELX software suite for crystallographic refinement. For example, accurate bond-length measurements in furan derivatives could differentiate electronic effects between methyl and benzodioxole substituents .

Data Tables

No direct experimental data (e.g., melting points, spectroscopic data, or biological activity) for the target compound or its analogs are provided in the evidence. Hypothetical comparisons based on structural trends:

Property Target Compound Thiophene Analog (7a) Benzodioxole Model (Safrole)
Core Heterocycle Furan Thiophene Benzene
Electron Density Moderate (O atom) High (S atom) Low (C-H framework)
Common Applications Synthetic intermediates Electronic materials, pharmaceuticals Flavoring agents, precursors
Metabolic Stability Likely moderate (furan oxidation) Higher (thiophene resistance) Variable (dependent on substituents)

Research Findings and Limitations

  • Synthesis Challenges: The synthesis of poly-substituted furans (like the target compound) often requires multi-step protocols, as seen in ’s use of 1,4-dioxane and malononitrile for thiophene derivatives. Steric hindrance from the 2,5-dimethyl groups in the furan ring may complicate reactions .

Biological Activity

Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H12O5
  • Molecular Weight : 284.263 g/mol
  • Density : 1.393 g/cm³
  • Boiling Point : 473.9 °C at 760 mmHg
  • Flash Point : 213.5 °C

These properties suggest a stable compound with potential applications in medicinal chemistry.

Anticancer Properties

Research has indicated that compounds similar to Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- exhibit significant anticancer activity. For instance, studies on related derivatives have shown varying degrees of cytotoxicity against different cancer cell lines.

Compound Cell Line IC50 (µM)
Compound 5fC6 (glioma)5.13
Compound 5fSH-SY5Y (neuroblastoma)5.00
5-FUC68.34
5-FUSH-SY5Y8.53

In a study evaluating the cytotoxic effects of various derivatives, Compound 5f was found to induce apoptosis in C6 glioma cells, with significant cell cycle arrest observed in the G0/G1 phase .

The mechanism behind the anticancer activity appears to involve:

  • Induction of Apoptosis : Flow cytometry analysis demonstrated that Compound 5f caused a high percentage of early and late apoptotic cells.
  • Cell Cycle Arrest : The compound inhibited cell cycle progression significantly in various phases, particularly G0/G1 and S phases .

Anti-inflammatory Effects

Ethanone derivatives have also been studied for their anti-inflammatory properties. In vitro assays showed that certain compounds could inhibit cytokine production in macrophage-like cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities associated with Ethanone derivatives:

  • Cytotoxicity Studies : A series of compounds derived from benzodioxole exhibited selective cytotoxicity against cancer cell lines while sparing healthy cells, indicating a promising therapeutic index .
  • Inflammatory Response Modulation : Research indicated that certain derivatives could effectively inhibit neutrophil degranulation and cytokine release from macrophages, highlighting their potential as anti-inflammatory agents .
  • Synthesis and Evaluation : New synthetic pathways for creating Ethanone derivatives have been explored, leading to compounds with enhanced biological profiles compared to traditional chemotherapeutics .

Q & A

Q. What are the recommended methodologies for synthesizing this compound?

Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Friedel-Crafts Acylation : Introduce the ethanone group to the furan ring using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
  • Suzuki-Miyaura Coupling : Attach the 1,3-benzodioxole moiety via palladium-catalyzed cross-coupling with aryl boronic acids .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields high-purity product (>95%) .

Q. How can structural characterization be performed for this compound?

Answer:

  • X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Spectroscopy :
    • IR : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and benzodioxole C-O-C bands at ~1250 cm⁻¹ .
    • NMR : Confirm substituent positions (e.g., furan protons at δ 6.2–6.5 ppm; benzodioxole protons at δ 5.9–6.1 ppm) .

Q. What safety protocols are critical during experimental handling?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95) if dust/aerosols form .
  • Storage : Keep in airtight containers at 4°C in a ventilated, fireproof cabinet .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic sites on the furan ring .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide bioactivity studies .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

  • Multi-Technique Validation : Cross-check NMR/IR data with X-ray results. For example, discrepancies in substituent orientation may arise from dynamic effects in solution (NMR) vs. static solid-state (crystallography) .
  • Temperature-Dependent NMR : Perform variable-temperature experiments to detect conformational flexibility .

Q. How can bioactivity be systematically evaluated?

Answer:

  • In Vitro Assays :
    • Antimicrobial : MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
    • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., Sec7, NF-κB) via fluorescence-based assays .
  • SAR Studies : Modify substituents (e.g., methyl groups on furan) to correlate structure with activity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction Scalability : Transition from batch to flow chemistry for Suzuki-Miyaura coupling to improve reproducibility .
  • Purification : Replace column chromatography with recrystallization or distillation to reduce solvent waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.